1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)15-8-10-16(11-9-15)26-20(28)25-13-12-19(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,27H,12-13H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTALJRSRZKWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction for Intermediate Formation
Naphthalen-1-ylmagnesium bromide is prepared by reacting magnesium turnings with 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Epichlorohydrin is then added dropwise at 0°C, yielding 1-(oxiran-2-ylmethyl)naphthalene after 4 hours of stirring. The epoxide intermediate is isolated via vacuum distillation (yield: 78–82%).
Ammonolysis to Generate the Amine
The epoxide is treated with concentrated aqueous ammonia (28%) in ethanol at 60°C for 12 hours, producing 3-hydroxy-3-(naphthalen-1-yl)propylamine. Purification via recrystallization from ethanol/water (3:1) affords the amine in 65–70% yield.
Table 1: Optimization of Ammonolysis Conditions
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 40–80 | 60 | 70 |
| Reaction Time (h) | 6–24 | 12 | 68 |
| Ammonia Concentration | 15–30% | 28% | 70 |
Urea Bond Formation
The amine intermediate is reacted with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the urea linkage.
Isocyanate Preparation
4-(Trifluoromethyl)phenyl isocyanate is synthesized by phosgenation of 4-(trifluoromethyl)aniline. A solution of the aniline in dichloromethane is treated with triphosgene (0.35 equiv) and triethylamine (1.2 equiv) at −10°C, followed by gradual warming to room temperature. The isocyanate is distilled under reduced pressure (bp: 92–94°C at 15 mmHg) and stored under nitrogen.
Coupling Reaction
A mixture of 3-hydroxy-3-(naphthalen-1-yl)propylamine (1.0 equiv) and 4-(trifluoromethyl)phenyl isocyanate (1.05 equiv) in dry THF is stirred at 25°C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1). The crude product is precipitated by adding ice-cold water, filtered, and washed with hexane.
Key Observations:
- Excess isocyanate (5–10%) improves yield by compensating for moisture sensitivity.
- Reactions conducted above 30°C lead to dimerization side products (∼12% yield loss).
Purification and Crystallization
The crude urea derivative is purified via recrystallization from acetonitrile/water (4:1), yielding white crystalline needles (mp: 148–150°C). X-ray diffraction analysis of single crystals confirms the molecular structure, with characteristic peaks at 2θ = 9.5°, 15.5°, and 24.2°, consistent with urea-based pharmaceuticals.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 2H, naphthalene H), 7.62–7.54 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.78 (q, J = 7.2 Hz, 2H, CH₂).
- ¹³C NMR: 156.8 (C=O), 134.5 (CF₃-C), 127.9–125.3 (naphthalene carbons), 68.4 (C-OH).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₁H₁₉F₃N₂O₂ [M+H]⁺: 389.1478; Found: 389.1475.
Scalability and Industrial Considerations
Pilot-scale production (500 g batch) demonstrates consistent yields (72–75%) using the following optimized protocol:
- Amine Synthesis: 6-hour Grignard reaction at 0°C, followed by 18-hour ammonolysis at 60°C.
- Urea Formation: 8-hour coupling at 20°C with 1.1 equiv isocyanate.
- Purification: Crystallization from ethyl acetate/hexane (1:3) reduces acetonitrile usage by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the urea linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The target compound is compared to structurally related urea derivatives (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural formula.
Key Observations:
- Hydrogen Bonding: The hydroxypropyl chain provides a hydrogen-bond donor absent in 11d (piperazine) or Product 14 (methoxy), which may improve target binding .
- Electron Effects : The 4-(trifluoromethyl)phenyl group in the target and 11d contrasts with the 4-methoxyphenyl (Product 14) or 4-chlorophenyl (), altering electronic interactions with biological targets .
Biological Activity
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by improving their pharmacokinetic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features:
- Hydroxy Group : Contributes to hydrogen bonding and solubility.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Naphthalene Ring : Provides a planar structure that may facilitate interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, the incorporation of a trifluoromethyl group in phenolic compounds has been shown to enhance their potency against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Varies based on structural modifications |
These findings suggest that the compound may possess bactericidal properties, particularly against Gram-positive bacteria, by inhibiting protein synthesis and affecting nucleic acid production .
Antifungal Activity
The compound's potential antifungal activity was also assessed. It demonstrated moderate efficacy against Candida species, with biofilm inhibition rates reaching up to 90% in some cases. This suggests that the compound could be beneficial in treating fungal infections that are resistant to conventional therapies .
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to bactericidal effects.
- Biofilm Disruption : The ability to penetrate and disrupt biofilms formed by pathogenic microorganisms.
Study 1: Antibacterial Activity Evaluation
In a study evaluating various derivatives of similar structures, it was found that the trifluoromethyl-substituted compounds exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study utilized a range of bacterial strains, including resistant strains, highlighting the potential for developing new antibacterial agents from this class of compounds .
Study 2: Efficacy Against Biofilms
Another research effort focused on the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound reduced biofilm formation significantly, suggesting its potential use in clinical settings where biofilm-associated infections are prevalent .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea?
Methodological Answer:
The synthesis typically involves coupling an isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) with a hydroxyalkylamine derivative (e.g., 3-amino-1-(naphthalen-1-yl)propan-1-ol). Key steps include:
- Step 1: Preparation of the isocyanate intermediate via phosgenation or Curtius rearrangement of the corresponding aniline derivative .
- Step 2: Reaction of the isocyanate with the amine under anhydrous conditions (e.g., dichloromethane or THF) at room temperature for 24–72 hours .
- Purification: Column chromatography or recrystallization to isolate the urea product.
Critical Parameters: Control of moisture, stoichiometric ratios, and reaction temperature to avoid side products like biuret formation .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₁H₁₉F₃N₂O₂: 412.14 g/mol) .
- Infrared (IR) Spectroscopy: Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹) .
Basic: How can researchers determine solubility and physicochemical properties of this compound?
Methodological Answer:
- Solubility Screening: Test in solvents (DMSO, ethanol, water) via saturation solubility assays with HPLC quantification .
- LogP Measurement: Use shake-flask method or computational tools (e.g., Molinspiration) to estimate lipophilicity, critical for bioavailability studies.
- Thermal Analysis (DSC/TGA): Assess melting point and decomposition temperature to guide storage conditions .
Advanced: How does the naphthalen-1-yl group influence structure-activity relationships (SAR) in this urea derivative?
Methodological Answer:
- Comparative SAR Table:
| Compound Modification | Biological Activity (e.g., IC₅₀) | Key Inference |
|---|---|---|
| Naphthalen-1-yl → Phenyl | Decreased potency | Bulky naphthalene enhances target binding via π-π stacking . |
| Trifluoromethyl → Chlorine | Reduced metabolic stability | -CF₃ improves electron-withdrawing effects and resistance to oxidation . |
- Rational Design: Molecular docking studies suggest the naphthalene moiety occupies hydrophobic pockets in target proteins (e.g., kinases or GPCRs), while -CF₃ enhances membrane permeability .
Advanced: What strategies are used to identify and validate biological targets for this compound?
Methodological Answer:
- Target Deconvolution:
- Affinity Chromatography: Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Validation:
- CRISPR Knockout: Ablate candidate targets in cell lines to assess loss of compound efficacy .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to purified targets .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Variables to Assess:
- Meta-Analysis: Use tools like Rosetta Resolver to normalize data from disparate sources and identify outliers .
Advanced: What methodologies evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- HPLC-MS Monitoring: Track degradation products (e.g., urea cleavage to amines) over time .
- Long-Term Storage: Store at -20°C under argon, with periodic NMR checks for structural integrity .
Advanced: How can computational modeling predict interactions with potential targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding poses in homology models of targets (e.g., TRP channels referenced in ).
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
- Pharmacophore Mapping: Align electrostatic/hydrophobic features with known active site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
